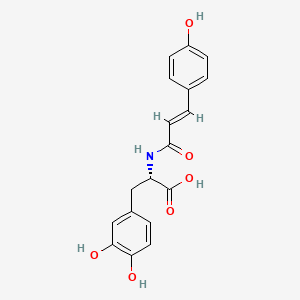
N-Coumaroyl-3-hydroxytyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Coumaroyl-3-hydroxytyrosine is a phenolic amino acid derivative, known for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a coumaroyl group attached to the 3-hydroxy position of tyrosine, a naturally occurring amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Coumaroyl-3-hydroxytyrosine typically involves the coupling of 3-hydroxytyrosine with a coumaroyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-Coumaroyl-3-hydroxytyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumaroyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Industry: Potential use in the development of natural antioxidants and preservatives.
Mechanism of Action
The biological effects of N-Coumaroyl-3-hydroxytyrosine are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Tiliroside: A flavonoid glycoside with a coumaroyl moiety, known for its antioxidant and cytoprotective effects.
Astragalin: Another flavonoid glycoside, but with lower antioxidant activity compared to tiliroside.
Uniqueness: N-Coumaroyl-3-hydroxytyrosine stands out due to its specific structure, which combines the properties of tyrosine and coumaroyl groups. This unique combination enhances its antioxidant and anti-inflammatory activities, making it a valuable compound for various applications .
Properties
CAS No. |
77201-64-0 |
|---|---|
Molecular Formula |
C18H17NO6 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO6/c20-13-5-1-11(2-6-13)4-8-17(23)19-14(18(24)25)9-12-3-7-15(21)16(22)10-12/h1-8,10,14,20-22H,9H2,(H,19,23)(H,24,25)/b8-4+/t14-/m0/s1 |
InChI Key |
UUXSHXGLOWJTDV-PXYYCUNGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-[[4-(benzoylethylamino)-2-methylphenyl]azo]-4-hydroxynaphthalene-1-sulphonate](/img/structure/B12765681.png)
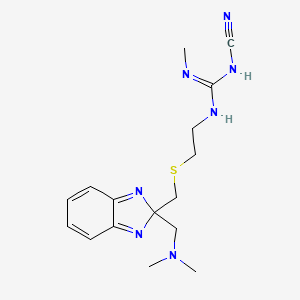
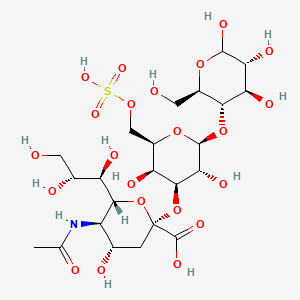
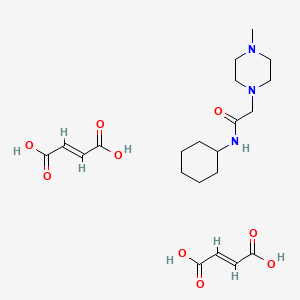

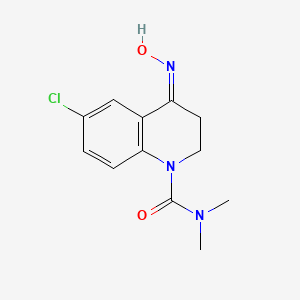
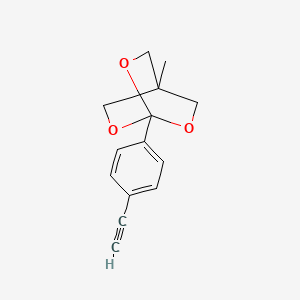
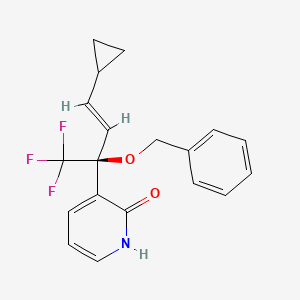
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
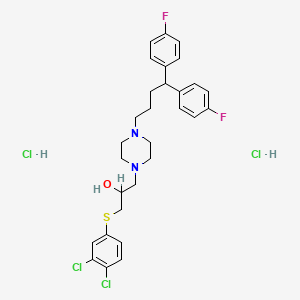
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
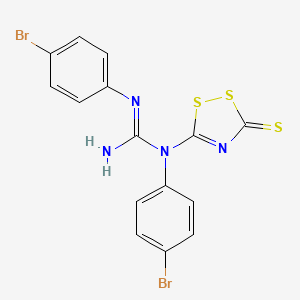
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)

